molecular formula C11H18ClNO B8589992 1-(4-Aminobutyl)-4-methoxybenzene hydrochloride

1-(4-Aminobutyl)-4-methoxybenzene hydrochloride

Cat. No. B8589992
M. Wt: 215.72 g/mol
InChI Key: DXDYWEJJBBORJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminobutyl)-4-methoxybenzene hydrochloride is a useful research compound. Its molecular formula is C11H18ClNO and its molecular weight is 215.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Aminobutyl)-4-methoxybenzene hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminobutyl)-4-methoxybenzene hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Aminobutyl)-4-methoxybenzene hydrochloride

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

4-(4-methoxyphenyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-13-11-7-5-10(6-8-11)4-2-3-9-12;/h5-8H,2-4,9,12H2,1H3;1H

InChI Key

DXDYWEJJBBORJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCCN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Amino-4′-methoxybutyrophenone trifluoromethanesulfonate (60 g, 174.8 mmol) was dissolved in tetrahydrofuran/water-1/1 (600 ml) and 10% palladium carbon (water-containing product, 6 g) was added. The mixture was subjected to catalytic reduction at 50° C. for 7 hours under hydrogen pressure (0.8 Mpa). The catalyst was filtered off and toluene (360 ml) and 2N-potassium hydroxide (180 ml) were added. The mixture was partitioned and the aqueous layer was extracted with toluene (360 ml). The organic layers were combined and washed with 20% brine (3 times). To the residue obtained by concentration under reduced pressure was added 2-propanol (300 ml) and con. hydrochloric acid (34 ml) was added dropwise under ice-cooling. To the residue obtained by concentration under reduced pressure was added 2-propanol (300 ml) and the mixture was concentrated under reduced pressure. 2-Propanol (300 ml) was added and the mixture was concentrated under reduced pressure. To the obtained residue was added isopropyl ether (200 ml) and the mixture was stirred at room temperature for 10 min. The precipitated crystals were collected by filtration and dried under reduced pressure to give 1-(4-aminobutyl)-4-methoxybenzene hydrochloride (32.1 g, yield 85%).
Name
4-Amino-4′-methoxybutyrophenone trifluoromethanesulfonate
Quantity
60 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran water-1
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
palladium carbon
Quantity
6 g
Type
catalyst
Reaction Step Five

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